BIX01294 (chlorhydrate hydrate)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

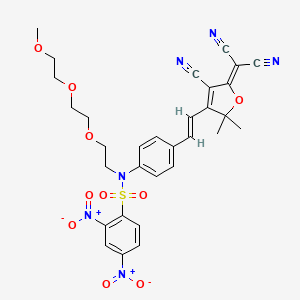

BIX01294 (hydrochloride hydrate) is a selective inhibitor of G9a, a histone methyltransferase (HMT). It can also inhibit G9a-like protein (GLP), but is less effective .

Molecular Structure Analysis

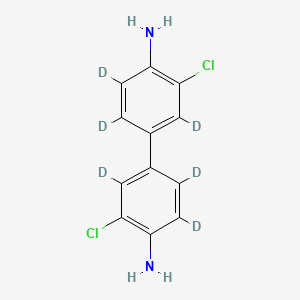

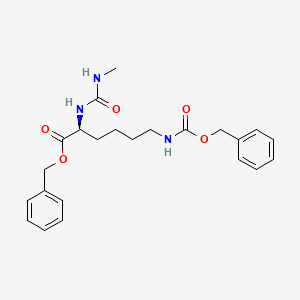

The molecular formula of BIX01294 (hydrochloride hydrate) is C28H38N6O2 • 3HCl [XH2O] and its formula weight is 600.0 . The InChI code for BIX01294 (hydrochloride hydrate) is InChI=1S/C28H38N6O2.3ClH.H2O/c1-32-12-7-13-34 (17-16-32)28-30-24-19-26 (36-3)25 (35-2)18-23 (24)27 (31-28)29-22-10-14-33 (15-11-22)20-21-8-5-4-6-9-21;;;;/h4-6,8-9,18-19,22H,7,10-17,20H2,1-3H3, (H,29,30,31);3*1H;1H2 .Chemical Reactions Analysis

BIX01294 (hydrochloride hydrate) is a selective inhibitor of G9a HMTase (IC50 = 1.7 μM). It less effectively inhibits the HMTase G9a-like protein (GLP; IC50 = 38 μM) and has no effect on other known HMTases .Physical and Chemical Properties Analysis

BIX01294 (hydrochloride hydrate) is a crystalline solid. It has a solubility of 5 mg/ml in DMSO and 10 mg/ml in water . The λmax values are 212, 247, 333, 346 nm .Applications De Recherche Scientifique

Inhibition de la méthyltransférase d'histone G9a

BIX01294 est un inhibiteur très spécifique de la méthyltransférase d'histone G9a . Il inhibe les méthyltransférases d'histone G9a et G9a-like (GLP) en occupant le site de liaison à l'histone, empêchant l'interaction avec les histones .

Modification épigénétique

En tant que modificateur épigénétique, BIX01294 joue un rôle crucial dans la modification de l'expression génétique . Il cible la position 9 de la lysine sur l'histone 3 (H3K9), qui est un site clé pour la régulation épigénétique .

Reprogrammation des cellules

BIX01294 améliore la reprogrammation des fibroblastes embryonnaires de souris ou des cellules progénitrices neuronales fœtales en cellules souches pluripotentes induites sans utiliser c-Myc et SOX2 . Cela en fait un outil précieux dans la recherche sur les cellules souches.

Recherche sur les cellules souches

Dans le domaine de la recherche sur les cellules souches, BIX01294 est utilisé pour faciliter la génération de cellules souches pluripotentes induites à partir de cellules somatiques in vitro . C'est une application importante car elle aide à comprendre et à traiter potentiellement diverses maladies.

Embryogenèse précoce

La méthyltransférase d'histone G9a, que BIX01294 inhibe, joue un rôle dominant dans l'embryogenèse précoce . Par conséquent, BIX01294 peut être utilisé dans la recherche liée au développement embryonnaire.

Marquage génomique

Mécanisme D'action

Target of Action

The primary targets of BIX01294 are the histone-lysine methyltransferases (HMTase), specifically G9a and G9a-like protein (GLP) . These enzymes play a crucial role in the methylation of histone-3 lysine (9) (H3K9me), a process that is involved in gene silencing .

Mode of Action

BIX01294 selectively inhibits G9a and GLP by competing for binding with the amino acids N-terminal of the substrate lysine residue . It reduces the levels of H3K9me, thereby altering the epigenetic status of chromatin .

Biochemical Pathways

The inhibition of G9a and GLP by BIX01294 affects the methylation of H3K9, which is a key process in the regulation of gene expression. This can lead to changes in various biochemical pathways, potentially inducing autophagy and apoptosis in certain cell types, such as human glioma cells .

Pharmacokinetics

It is known that the compound is soluble in water , which could influence its bioavailability.

Result of Action

The inhibition of G9a and GLP by BIX01294 leads to a reduction in H3K9 methylation. This can induce autophagy and apoptosis in certain cell types, such as human glioma cells . The exact molecular and cellular effects can vary depending on the specific context and cell type.

Action Environment

The action, efficacy, and stability of BIX01294 can be influenced by various environmental factors. For instance, the compound’s solubility in water suggests that it could be affected by the hydration status of the cells or tissues in which it is acting.

Safety and Hazards

The product is not for human or veterinary use . After inhalation, fresh air should be supplied and a doctor should be consulted in case of complaints. After skin contact, generally, the product does not irritate the skin. After eye contact, the opened eye should be rinsed for several minutes under running water. After swallowing, if symptoms persist a doctor should be consulted .

Orientations Futures

Analyse Biochimique

Biochemical Properties

BIX01294 (hydrochloride hydrate) plays a significant role in biochemical reactions. It selectively inhibits G9a and GLP Histone Methyltransferase, with IC50s of 1.7 µM and 0.9 µM, respectively . It achieves this by competing for binding with the amino acids N-terminal of the substrate lysine residue .

Cellular Effects

BIX01294 (hydrochloride hydrate) has been shown to induce autophagy and apoptosis in human glioma cells . It triggers autophagy in these cells, leading to changes in cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of BIX01294 (hydrochloride hydrate) involves its interaction with G9a and GLP Histone Methyltransferase. It inhibits these enzymes by occupying the histone binding site, preventing interaction with histones . This results in changes at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that the compound’s effects can be observed in both in vitro and in vivo studies .

Metabolic Pathways

It is known that it interacts with G9a and GLP Histone Methyltransferase, which play crucial roles in histone methylation, a key process in gene expression .

Transport and Distribution

Given its molecular mechanism of action, it is likely that it interacts with transporters or binding proteins that are involved in the transport of histone methyltransferases .

Subcellular Localization

Given its role as a histone methyltransferase inhibitor, it is likely that it localizes to the nucleus where histone methylation occurs .

Propriétés

IUPAC Name |

N-(1-benzylpiperidin-4-yl)-6,7-dimethoxy-2-(4-methyl-1,4-diazepan-1-yl)quinazolin-4-amine;hydrate;trihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H38N6O2.3ClH.H2O/c1-32-12-7-13-34(17-16-32)28-30-24-19-26(36-3)25(35-2)18-23(24)27(31-28)29-22-10-14-33(15-11-22)20-21-8-5-4-6-9-21;;;;/h4-6,8-9,18-19,22H,7,10-17,20H2,1-3H3,(H,29,30,31);3*1H;1H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZOWJAYUMMHCDW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCN(CC1)C2=NC3=CC(=C(C=C3C(=N2)NC4CCN(CC4)CC5=CC=CC=C5)OC)OC.O.Cl.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H43Cl3N6O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

618.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

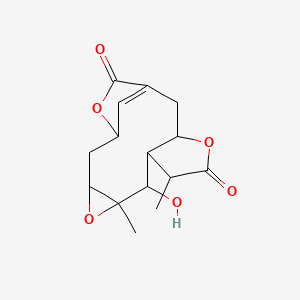

![2-Methyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-amine](/img/structure/B592615.png)